Cas no 2229241-29-4 (3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene)

3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 化学的及び物理的性質
名前と識別子
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- 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene
- 2229241-29-4
- EN300-1919311
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- インチ: 1S/C8H8BrClS/c1-5(4-10)8-3-7(9)6(2)11-8/h3H,1,4H2,2H3
- InChIKey: FHXQDKIFFFJYQG-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C)CCl)SC=1C
計算された属性
- 精确分子量: 249.92186g/mol
- 同位素质量: 249.92186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- XLogP3: 4.2
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919311-0.25g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1919311-5.0g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-1919311-0.5g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1919311-0.1g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1919311-1.0g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1919311-2.5g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1919311-0.05g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1919311-5g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1919311-1g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1919311-10g |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene |
2229241-29-4 | 10g |
$5528.0 | 2023-09-17 |
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiopheneに関する追加情報
3-Bromo-5-(3-Chloroprop-1-en-2-yl)-2-Methylthiophene: A Comprehensive Overview
The compound 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene (CAS No. 2229241-29-4) is a fascinating molecule with a unique structure and diverse applications. This thiophene derivative has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its intriguing properties and potential for further functionalization. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
Thiophene derivatives have long been recognized for their aromatic stability and electronic properties, making them valuable building blocks in organic synthesis. The presence of a bromo group at the 3-position and a chlorinated propenyl group at the 5-position introduces additional complexity and functionality to the molecule. Recent studies have highlighted the importance of such substitutions in modulating electronic properties and enhancing reactivity, which are critical factors in applications ranging from electronics to drug design.
The synthesis of 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. One common approach involves the coupling of thiophene precursors with appropriately substituted bromo and chloroalkene groups under controlled conditions. Researchers have recently explored the use of transition metal catalysts to improve reaction efficiency and selectivity, leading to higher yields and purer products.
In terms of applications, this compound has shown promise in several areas. In the realm of electronics, its ability to act as a π-conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating such thiophene derivatives into polymer frameworks can enhance charge transport properties, paving the way for more efficient electronic devices.
Another promising application lies in pharmacology. The bromo and chloro substituents on the thiophene ring provide opportunities for bioisosteric replacements and receptor interactions, making this compound a potential lead molecule in drug discovery. For instance, researchers have investigated its role as a modulator of ion channels and enzymes, which could have implications in treating various diseases such as epilepsy or cancer.
From an environmental perspective, the stability and biodegradability of 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene are critical considerations. Recent eco-friendly synthesis methods have been developed to minimize waste generation and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemistry practices.
In conclusion, 3-bromo-5-(3-chloroprop-1-en-2-yl)-2-methylthiophene is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as an important molecule for future research. As scientists continue to explore its properties and functionalities, we can expect even more innovative uses for this remarkable thiophene derivative.
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